molecular formula C7H11IN2O B2528224 (3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 2226182-14-3

(3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2528224
CAS No.: 2226182-14-3
M. Wt: 266.082
InChI Key: AUBWVQHROJAJSG-UHFFFAOYSA-N
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Description

(3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an iodine atom at the third position, an isopropyl group at the first position, and a methanol group at the fifth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 1-isopropyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The resulting iodinated pyrazole is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the methanol group at the fifth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would ensure the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyrazole.

    Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of (3-iodo-1-isopropyl-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: Formation of 1-isopropyl-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

(3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-1H-pyrazole-5-methanol: Lacks the iodine atom, resulting in different reactivity and biological activity.

    3-iodo-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group, affecting its chemical properties.

    3-iodo-1-phenyl-1H-pyrazol-5-yl)methanol: Contains a phenyl group, leading to different steric and electronic effects.

Uniqueness

(3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol is unique due to the combination of the iodine atom, isopropyl group, and methanol group on the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-iodo-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWVQHROJAJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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